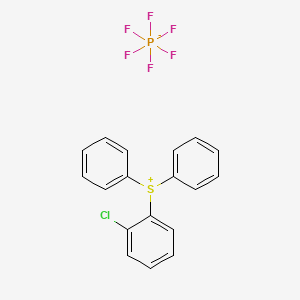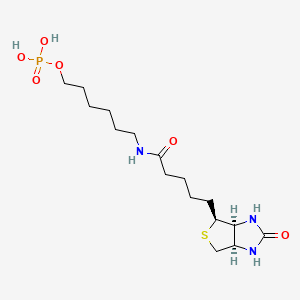
6-N-Biotinylaminohexyl Hydrogenphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-N-Biotinylaminohexyl Hydrogenphosphate is a biotinylated biochemical assay reagent. It is used as a biological material or organic compound in life science-related research. This compound features a biotin group and a hydrogen phosphate group, making it useful for affinity-based applications such as pull-down assays or for ligating with streptavidin proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-Biotinylaminohexyl Hydrogenphosphate involves the reaction of biotinylated hexylamine with hydrogen phosphate. The phosphonate group is readily attacked by nucleophiles such as amines, thiols, or alcohols to form bonds similar to those found in DNA . The reaction conditions typically involve mild temperatures and neutral pH to maintain the integrity of the biotin and phosphate groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using automated reactors to ensure consistency and purity. The compound is then purified using techniques such as chromatography to achieve the desired level of purity for research applications .
Análisis De Reacciones Químicas
Types of Reactions
6-N-Biotinylaminohexyl Hydrogenphosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The phosphonate group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the phosphate group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Water, methanol, and other polar solvents.
Catalysts: Acidic or basic catalysts to facilitate hydrolysis.
Major Products Formed
The major products formed from reactions involving this compound include biotinylated derivatives and phosphonate esters, depending on the nucleophile used in the reaction .
Aplicaciones Científicas De Investigación
6-N-Biotinylaminohexyl Hydrogenphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and for the preparation of biotinylated compounds.
Biology: Utilized in affinity-based assays such as pull-down assays to study protein-protein interactions.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of biotinylated materials for various industrial applications .
Mecanismo De Acción
The mechanism of action of 6-N-Biotinylaminohexyl Hydrogenphosphate involves its ability to form strong bonds with streptavidin proteins through the biotin group. This interaction is highly specific and stable, making it useful for affinity-based applications. The phosphonate group can also participate in nucleophilic substitution reactions, allowing for the modification of the compound for various research purposes .
Comparación Con Compuestos Similares
Similar Compounds
6-N-Biotinylaminohexyl Hydrogenphosphonate: Similar in structure but features a hydrogen phosphonate group instead of a hydrogen phosphate group
Biotinylated Hexylamine: Lacks the phosphate group but contains the biotinylated hexylamine structure.
Biotinylated Phosphates: Compounds with similar biotin and phosphate groups but different linker structures.
Uniqueness
6-N-Biotinylaminohexyl Hydrogenphosphate is unique due to its combination of a biotin group and a hydrogen phosphate group, making it highly versatile for various biochemical applications. Its ability to form strong bonds with streptavidin proteins and participate in nucleophilic substitution reactions sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C16H30N3O6PS |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl dihydrogen phosphate |
InChI |
InChI=1S/C16H30N3O6PS/c20-14(17-9-5-1-2-6-10-25-26(22,23)24)8-4-3-7-13-15-12(11-27-13)18-16(21)19-15/h12-13,15H,1-11H2,(H,17,20)(H2,18,19,21)(H2,22,23,24)/t12-,13-,15-/m0/s1 |
Clave InChI |
HTYCAPREFZTEBA-YDHLFZDLSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCOP(=O)(O)O)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCCCCCOP(=O)(O)O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


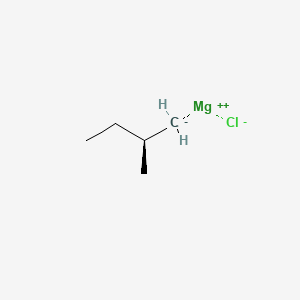
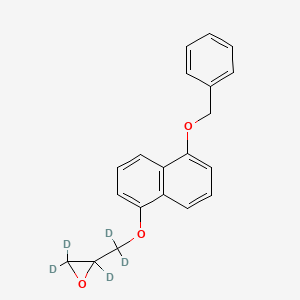
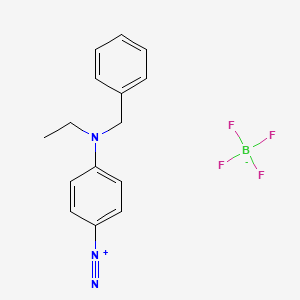
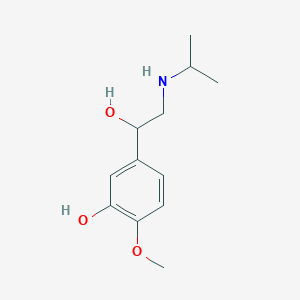
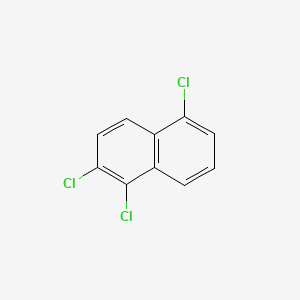



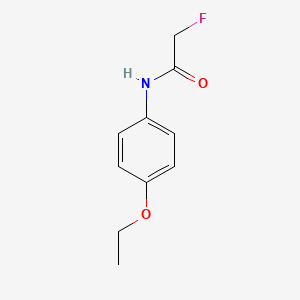
![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)
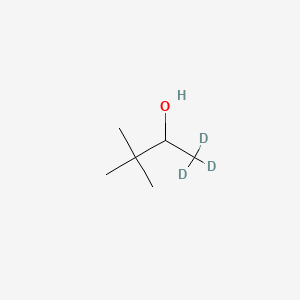
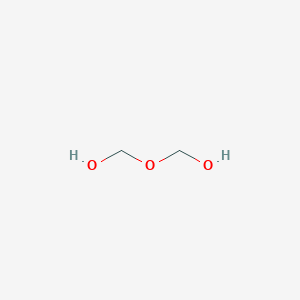
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
